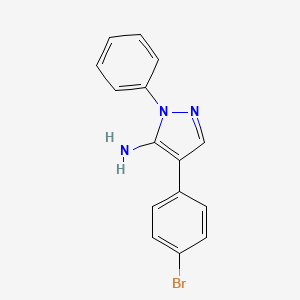

4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCFGUZVXRNULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1-Phenyl-1H-pyrazol-5-amine Scaffold: A Privileged Architecture in Medicinal Chemistry

Executive Summary

The 1-phenyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably recognized as the core of the blockbuster COX-2 inhibitor Celecoxib, this scaffold has evolved beyond inflammation management into oncology (kinase inhibition) and CNS therapeutics. This guide dissects the synthetic accessibility, structural biology, and pharmacological versatility of this moiety.

Synthetic Architecture & Regiocontrol

The utility of any medicinal scaffold relies on its synthetic accessibility. The 1-phenyl-1H-pyrazol-5-amine core is predominantly synthesized via the cyclocondensation of aryl hydrazines with

The Regioselectivity Challenge

A critical technical hurdle in generating this scaffold is controlling regiochemistry. The reaction of a substituted phenylhydrazine with a non-symmetrical 1,3-dielectrophile can yield two isomers: the desired 5-amino-1-arylpyrazole and the often undesired 3-amino-1-aryl isomer.

-

Mechanism: The terminal nitrogen of the hydrazine (N

) is the most nucleophilic. It attacks the most electrophilic carbon of the -

Control Factors: To ensure the 5-amine product, the nitrile carbon must be positioned to accept the second nucleophilic attack from the internal hydrazine nitrogen (N

). However, in standard conditions, the ketone is more electrophilic, leading to initial attack there. -

Optimization: The use of ethanol as a solvent with reflux conditions generally favors the thermodynamic product, which, depending on steric bulk at the

-position, steers toward the 5-amine [1].

Visualization: Synthetic Pathway & Regiochemical Divergence

The following diagram illustrates the critical decision points in the synthesis of the scaffold.

Figure 1: Regiochemical divergence in the cyclocondensation of hydrazines and

Structure-Activity Relationship (SAR)

The biological potency of this scaffold stems from its rigid planar geometry, allowing it to orient substituents into specific protein sub-pockets.

The N1-Phenyl "Anchor"

In COX-2 inhibitors like Celecoxib, the N1-phenyl ring is not merely a spacer; it is a critical determinant of selectivity.

-

Mechanism: The phenyl ring often bears a polar sulfonamide or sulfone group (e.g., 4-SO2NH2). This moiety binds to a hydrophilic side pocket (Arg513/His90) present in COX-2 but sterically restricted in COX-1 (where Ile523 blocks access).

-

Causality: Replacing the N1-phenyl with an alkyl group typically abolishes COX-2 selectivity, proving the necessity of the aryl-aryl stacking or specific hydrophobic interactions facilitated by this vector [2].

The C5-Amine Functionality

The amino group at position 5 serves two roles:

-

H-Bond Donor: It frequently engages in hydrogen bonding with backbone carbonyls of the target protein. In kinase inhibitors, this mimics the adenine amino group of ATP.

-

Electronic Modulation: The amine is an electron-donating group (EDG), increasing the electron density of the pyrazole ring, which influences the pKa and solubility of the overall molecule.

The C3 and C4 Vectors

-

C3 Position: Usually substituted with a trifluoromethyl (CF3) or similar lipophilic group to fill hydrophobic pockets.

-

C4 Position: This is the "linker" region. In many kinase inhibitors, C4 is functionalized to extend into the solvent-exposed region or to pick up additional hinge-region interactions.

Visualization: Pharmacophore Map

Figure 2: Pharmacophore mapping of the 1-phenyl-1H-pyrazol-5-amine scaffold highlighting key interaction vectors.

Experimental Protocol: General Synthesis

Objective: Synthesis of 5-amino-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole (Celecoxib intermediate).

Rationale: This protocol demonstrates the classic cyclocondensation. The use of trifluoroacetate enhances the electrophilicity of the carbonyl, while ethanol serves as a polar protic solvent to stabilize the transition state.

Materials

-

4-Sulfonamidophenylhydrazine hydrochloride (1.0 equiv)

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

-

Ethanol (absolute)

-

Reflux condenser setup

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-sulfonamidophenylhydrazine hydrochloride (10 mmol) in 50 mL of absolute ethanol.

-

Addition: Add the 1,3-dicarbonyl compound (10 mmol) to the solution. Note: If the dicarbonyl is solid, ensure it is finely powdered to facilitate dissolution.

-

Catalysis (Optional): Add a catalytic amount of HCl (conc.) or acetic acid if the reaction is sluggish. This protonates the carbonyl, making it more susceptible to nucleophilic attack.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1).

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.

-

Purification:

-

Filter the precipitate.

-

Wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Recrystallize from Ethanol/Water or Isopropanol to achieve >98% purity.

-

-

Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic pyrazole singlet proton around

6.8–7.2 ppm.

Comparative Data: Scaffold Efficacy

The following table illustrates how modifications to the 1-phenyl-1H-pyrazol-5-amine scaffold affect potency against COX-2, highlighting the strict SAR requirements [1][2].

| Compound Variant | N1-Substituent | C3-Substituent | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Ratio |

| Celecoxib | 4-SO2NH2-Phenyl | CF3 | 0.04 | 15.0 | 375 |

| Variant A | Phenyl (No SO2NH2) | CF3 | >100 | >100 | N/A |

| Variant B | 4-SO2NH2-Phenyl | Methyl | 1.2 | 4.5 | 3.75 |

| Variant C | 4-F-Phenyl | CF3 | 0.8 | 0.9 | ~1 |

Table 1: Impact of N1 and C3 substitutions on COX isoform selectivity. Note the drastic loss of potency in Variant A (loss of side-pocket anchor) and Variant B (steric mismatch).

Therapeutic Horizons: Beyond Inflammation

While famous for COX-2, this scaffold is gaining traction in oncology.

Kinase Inhibition

The 5-amino-pyrazole motif functions as an ATP-mimetic.

-

BRAF Inhibition: Derivatives of this scaffold have shown efficacy in inhibiting mutant BRAF(V600E) kinases in melanoma models. The N1-phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site, while the amine interacts with the hinge region.

-

Cyclin-Dependent Kinases (CDKs): By modifying the C4 position with bulky heterocycles, researchers have improved selectivity for CDK2/Cyclin E complexes, offering potential pathways for cell cycle arrest in solid tumors [3].

References

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

-

Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. (Contextual comparison of diaryl heterocycles).

-

Aggarwal, R., et al. (2013). An insight on synthetic and medicinal chemistry of pyrazoles. Current Medicinal Chemistry.

Methodological & Application

Application Note: Synthesis of 4-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine Analogues

Executive Summary

This application note details the synthesis of 5-amino-4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazole starting from benzoylacetonitrile . The protocol utilizes a robust two-step sequence involving a Knoevenagel condensation with 4-bromobenzaldehyde followed by cyclocondensation with phenylhydrazine. This method is preferred for its operational simplicity, high atom economy, and the ability to generate diverse 4-aryl-5-aminopyrazole scaffolds—a critical pharmacophore in p38 MAPK inhibitors and anti-inflammatory agents.

Critical Note on Regiochemistry: While the target request specifies "4-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine" (implying a hydrogen at position 3), the use of benzoylacetonitrile as the starting material inherently introduces a phenyl group at the C3 position. The resulting product is therefore the 1,3-diphenyl analogue. To synthesize the C3-unsubstituted (3-H) analogue, one would typically employ 3-ethoxyacrylonitrile or 3-(dimethylamino)acrylonitrile derivatives rather than benzoylacetonitrile. This guide focuses on the benzoylacetonitrile route as requested, yielding the 3-phenyl derivative.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the pyrazole core via a [3+2] cyclization strategy.

-

Step 1 (Knoevenagel Condensation): Benzoylacetonitrile (

) is condensed with 4-bromobenzaldehyde to form the -

Step 2 (Cyclocondensation): The intermediate reacts with phenylhydrazine. The hydrazine undergoes a Michael addition to the activated alkene followed by intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole core.

Reaction Scheme

Figure 1: Synthetic pathway from benzoylacetonitrile to the target 5-aminopyrazole.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Benzoylacetonitrile | 145.16 | 1.0 | Starting Material (C3-C5 Source) |

| 4-Bromobenzaldehyde | 185.02 | 1.0 | Electrophile (C4 Source) |

| Phenylhydrazine | 108.14 | 1.2 | Nucleophile (N1-N2 Source) |

| Piperidine | 85.15 | Cat. | Base Catalyst |

| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |

| Glacial Acetic Acid | 60.05 | Cat. | Acid Catalyst (Step 2) |

Step 1: Synthesis of 2-Benzoyl-3-(4-bromophenyl)acrylonitrile

Objective: Create the Michael acceptor intermediate.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Benzoylacetonitrile (10 mmol, 1.45 g) and 4-Bromobenzaldehyde (10 mmol, 1.85 g) to the flask.

-

Solvent: Dissolve the mixture in Ethanol (20 mL).

-

Catalysis: Add Piperidine (5 drops, ~0.1 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (20% EtOAc/Hexane). The product typically precipitates as a solid upon cooling.

-

Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Filter the precipitate and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from ethanol if necessary. Dry under vacuum.

-

Expected Yield: 80–90%

-

Appearance: Yellow to off-white crystalline solid.

-

Step 2: Cyclization to 5-Amino-4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazole

Objective: Form the pyrazole ring via Michael addition and cyclization.

-

Setup: Equip a 50 mL RBF with a stir bar and reflux condenser.

-

Charging: Suspend the Intermediate from Step 1 (5 mmol, ~1.63 g) in Ethanol (15 mL).

-

Reagent Addition: Add Phenylhydrazine (6 mmol, 0.65 g, 1.2 equiv).

-

Catalysis: Add Glacial Acetic Acid (3–4 drops).

-

Reaction: Reflux the mixture for 4–6 hours. The suspension will likely dissolve and then reprecipitate the product.

-

Monitoring: Check TLC for the disappearance of the acrylonitrile intermediate.

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice-water (50 mL) with vigorous stirring. Neutralize with saturated

if necessary to remove excess acid. -

Isolation: Filter the solid product. Wash with water (3 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from Ethanol/DMF (9:1) or purify via column chromatography (SiO2, Gradient: 10-40% EtOAc in Hexanes).

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low yields or impurity formation.

-

Knoevenagel Condensation: Piperidine deprotonates the active methylene of benzoylacetonitrile. The resulting enolate attacks the aldehyde, followed by dehydration to form the

-unsaturated nitrile. -

Michael Addition: The primary amine of phenylhydrazine attacks the

-carbon (the carbon attached to the 4-bromophenyl group) of the intermediate. -

Cyclization: The secondary nitrogen of the hydrazine attacks the nitrile carbon (intramolecular nucleophilic attack), forming the 5-imino intermediate which tautomerizes to the stable 5-aminopyrazole.

-

Note: The benzoyl ketone does not typically form a hydrazone in this sequence; instead, the 1,3-dipole character favors the formation of the aromatic pyrazole system.

-

Figure 2: Mechanistic flow of the cyclization step.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete dehydration | Increase reflux time or use Dean-Stark trap to remove water. |

| Oily Product (Step 2) | Impurities or solvent retention | Triturate with cold ether/hexane. Recrystallize from EtOH/H2O. |

| Regioisomer Formation | Attack at Carbonyl vs Nitrile | Ensure acidic catalysis (AcOH) to activate nitrile/Michael acceptor. |

| Starting Material Remains | Old Phenylhydrazine | Distill phenylhydrazine before use (it oxidizes to dark red/brown). |

References

-

El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazoles and Pyrazolo[3,4-d]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391–401. Link

-

Frizzo, C. P., et al. (2009). One-pot synthesis of 5-amino-1-aryl-1H-pyrazoles. Journal of Heterocyclic Chemistry, 46(6). Link

-

Standard Protocol Source: Organic Syntheses. (General reference for Knoevenagel/Pyrazole methodology). Link

Disclaimer: This protocol is designed for research purposes only. All chemicals should be handled with appropriate PPE in a fume hood.

Using 5-aminopyrazoles as precursors for pyrazolo[1,5-a]pyrimidine synthesis

Leveraging 5-Aminopyrazoles as Versatile Precursors in Drug Discovery

Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its bioisosteric relationship with purines. This structural mimicry allows it to function as a privileged scaffold for ATP-competitive kinase inhibitors (e.g., CDK, KDR, and p38 MAP kinase inhibitors) and GABA-A receptor modulators (e.g., Zaleplon, Indiplon).

For the drug development professional, the synthesis of this moiety starting from 5-aminopyrazoles offers the most direct and versatile route. However, this reaction is not merely a condensation; it is a study in regiochemical control . The ambident nucleophilicity of the 5-aminopyrazole precursor frequently leads to mixtures of 5- and 7-substituted isomers, a critical quality attribute that must be managed.

This guide provides high-fidelity protocols for synthesizing these targets, with a specific focus on controlling regioselectivity and ensuring reproducibility in a pharmaceutical R&D setting.

Mechanistic Insight: The Regioselectivity Challenge

To control the outcome, one must understand the mechanism. The 5-aminopyrazole contains two distinct nucleophilic sites involved in the cyclization with 1,3-electrophiles (like

-

The Exocyclic Amine (

): Generally the harder, more kinetic nucleophile. -

The Endocyclic Nitrogen (N1): The softer nucleophile, often sterically encumbered but essential for ring closure.

The Competition:

When reacting with an unsymmetrical 1,3-dicarbonyl (

-

Acidic Conditions: Protonation of the carbonyls can shift electrophilicity, often favoring the formation of the 7-substituted product (where the bulky group from the diketone ends up at the 7-position).

-

Basic Conditions: Can alter the tautomeric state of the pyrazole, sometimes shifting preference or improving solubility for difficult substrates.

Visualization: Reaction Pathway & Regioselectivity

The following diagram illustrates the bifurcation point where reaction conditions dictate the final isomer.

Caption: Divergent synthesis pathways. Acidic conditions often drive the reaction toward the 7-substituted isomer via activation of the more electrophilic carbonyl.

Experimental Protocols

Protocol A: The "Classic" Acid-Mediated Cyclization

Best For: Scale-up of stable substrates; favoring the 7-substituted isomer. Rationale: Glacial acetic acid acts as both solvent and catalyst. It protonates the carbonyl oxygen, increasing electrophilicity and facilitating the initial nucleophilic attack by the exocyclic amine.

Materials:

-

5-Amino-1H-pyrazole derivative (1.0 equiv)

-

1,3-Diketone or

-keto ester (1.1 equiv) -

Glacial Acetic Acid (AcOH)

-

Ethanol (for recrystallization)

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminopyrazole (e.g., 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add the 1,3-dicarbonyl compound (11 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring.-

Checkpoint: Monitor via TLC (System: Hexane/EtOAc 3:1). Reaction is typically complete in 2–4 hours.

-

-

Cooling: Allow the reaction to cool to room temperature. Often, the product will precipitate upon cooling.

-

Precipitation: If no solid forms, pour the reaction mixture onto crushed ice (

). Neutralize carefully with saturated -

Isolation: Filter the solid precipitate under vacuum. Wash with cold water (

) to remove residual acid. -

Purification: Recrystallize from Ethanol or EtOH/DMF mixtures.

Validation:

-

Yields typically range from 75–90%.

-

Purity >95% by HPLC.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best For: Library generation, rapid screening, and difficult substrates that degrade under prolonged heating. Rationale: Microwave irradiation provides uniform heating and can accelerate the dehydration step, often improving yields and reducing side reactions.

Materials:

-

5-Amino-1H-pyrazole (1.0 equiv)

-

1,3-Dicarbonyl (1.1 equiv)

-

Solvent: Ethanol (or solvent-free)

-

Catalyst: Piperidine (catalytic, 2-3 drops)

Step-by-Step:

-

Preparation: In a microwave-safe vial (

), combine the aminopyrazole ( -

Solvent: Add Ethanol (

). Note: For solvent-free, mix solids thoroughly in a mortar before adding to vial. -

Catalysis: Add 2 drops of piperidine. Cap the vial.

-

Irradiation: Heat in a dedicated microwave reactor (e.g., Biotage or CEM).

-

Settings:

, High Absorption, 10–15 minutes.

-

-

Workup: Cool the vial. The product often crystallizes directly from the ethanol upon cooling.

-

Isolation: Filter and wash with cold ethanol.

Analytical Validation: Distinguishing Isomers

A common pitfall is misidentifying the 5- vs. 7-isomer. While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish regioisomers. NMR is required.

Data Table: Diagnostic NMR Signals

| Feature | 7-Substituted Isomer (Target) | 5-Substituted Isomer (Minor) |

| H-6 Proton | Typically | Typically |

| NOE Contact | Strong NOE between Pyrazole-H3 and Substituent at C7 | No NOE between Pyrazole-H3 and Substituent at C7 |

| HMBC | Correlation between H-6 and C-5/C-7 carbons is definitive | Distinct coupling pattern |

Note: The H-3 proton of the pyrazole ring is spatially close to the C-7 position of the pyrimidine ring. A Nuclear Overhauser Effect (NOE) experiment is the gold standard for assignment.

Troubleshooting: The Senior Scientist's Notebook

Issue 1: "I'm getting a sticky tar instead of a solid."

-

Cause: Polymerization of the dicarbonyl or incomplete dehydration.

-

Fix: Switch to Protocol B (Microwave) . The rapid heating profile minimizes oligomerization. Alternatively, use Ethanol with a catalytic amount of HCl instead of pure Acetic Acid to reduce the acidity.

Issue 2: "Regioselectivity is poor (50:50 mixture)."

-

Cause: The electrophilicity difference between the two carbonyls in your dicarbonyl reactant is negligible.

-

Fix: Increase steric bulk on one side of the dicarbonyl if structure-activity relationship (SAR) permits. Alternatively, perform the reaction at a lower temperature (

) for a longer time to favor the thermodynamic product.

Issue 3: "Starting material remains unreacted."

-

Cause: The 5-aminopyrazole is electron-deficient (e.g., has a nitro or cyano group).

-

Fix: Use a higher boiling solvent (e.g., Butanol) or add a Lewis Acid catalyst (

) to activate the dicarbonyl.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthesis protocol based on substrate properties.

Caption: Decision tree for protocol selection based on the electronic nature of the starting aminopyrazole.

References

-

Review of Biological Activity: Kumar, S., et al. "Pyrazolo[1,5-a]pyrimidine scaffolds: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 2021.

-

Regioselectivity Mechanisms: Laggoune, S., et al. "Regioselective synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry, 2018.

-

Microwave Synthesis Protocols: Bala, M., et al. "Green synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation." Tetrahedron Letters, 2016.

-

Classic Synthesis (Foundational): Elnagdi, M. H., et al. "Recent developments in the synthesis of pyrazoles and pyrazolo[1,5-a]pyrimidines." Heterocycles, 1982.

-

GABA-A Applications (Zaleplon): Beer, B., et al. "The synthesis and pharmacological activity of Zaleplon." Bioorganic & Medicinal Chemistry Letters, 1997.

Precision Functionalization of C-4 Position in 1-Phenyl-1H-pyrazol-5-amine

Application Note & Protocol Guide | Version 2.0

Executive Summary

The 1-phenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for numerous kinase inhibitors (e.g., Src, Lck, and p38 MAP kinase inhibitors) and agrochemicals (e.g., Fipronil analogs). While the N1-phenyl and C5-amino groups provide essential binding interactions, the C-4 position acts as the critical vector for diversification.

This guide details the strategic functionalization of the C-4 position. Unlike the nucleophilic N-exocyclic amine, the C-4 carbon possesses significant enamine-like nucleophilicity, making it the preferred site for Electrophilic Aromatic Substitution (EAS). We present three validated protocols: Regioselective Iodination , Vilsmeier-Haack Formylation , and Cyclocondensation to fused pyrazolo[3,4-d]pyrimidines.

Strategic Reaction Map

The following pathway illustrates the divergence from the parent scaffold to high-value intermediates.

Figure 1: Strategic divergence at the C-4 position. The electron-rich nature of C-4 allows for facile EAS, serving as a gateway to complex fused heterocycles.

Chemical Logic & Mechanism

The reactivity of 1-phenyl-1H-pyrazol-5-amine is governed by the "push-pull" electronic effects:

-

Activation: The exocyclic amino group at C-5 donates electron density into the ring via resonance (+M effect). This significantly increases the electron density at C-4 (the beta-carbon of the enamine system).

-

Modulation: The N1-phenyl group is weakly electron-withdrawing via induction (-I) but allows for extended conjugation.

-

Regioselectivity: While the exocyclic nitrogen is nucleophilic, the C-4 carbon is softer and highly reactive toward soft electrophiles (halogens, iminium ions), often reacting without the need for protecting the amine.

Experimental Protocols

Protocol A: Regioselective C-4 Iodination

Objective: Synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine. Application: This intermediate is essential for subsequent Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).

Materials

-

Substrate: 1-Phenyl-1H-pyrazol-5-amine (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Quench: 10% Sodium Thiosulfate (

)

Workflow

-

Dissolution: Dissolve 10 mmol of 1-phenyl-1H-pyrazol-5-amine in 20 mL of anhydrous ACN in a round-bottom flask. Ensure complete solubility; mild heating (30°C) may be used.

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents the formation of di-iodinated byproducts or oxidation of the amine.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product typically moves slower than the starting material due to increased polarity/mass.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in EtOAc (50 mL).

-

Wash with 10%

(2 x 20 mL) to remove unreacted iodine (solution will turn from brown to pale yellow). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 85–92%

Key Insight: Using NIS is superior to

Protocol B: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde. Application: Precursor for Knoevenagel condensations and synthesis of pyrazolo[3,4-b]pyridines.

Materials

-

Substrate: 1-Phenyl-1H-pyrazol-5-amine (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (

) (1.2 equiv) -

Solvent: N,N-Dimethylformamide (DMF) (5.0 equiv - acts as reagent and solvent)

Workflow

-

Vilsmeier Reagent Formation: In a dry flask under

, cool DMF (5 mL/mmol substrate) to 0°C. Dropwise add -

Substrate Addition: Dissolve the pyrazole substrate in minimal DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: Heat the mixture to 60–80°C for 3–6 hours. Caution: Evolution of HCl gas will occur; use a scrubber.

-

Hydrolysis (Critical Step):

-

Cool the reaction mixture to RT.

-

Pour the mixture onto crushed ice (approx. 5x volume).

-

Neutralize slowly with saturated Sodium Acetate or 2M NaOH to pH 7–8. Note: The aldehyde product often precipitates as a solid upon neutralization.

-

-

Isolation: Filter the solid precipitate. Wash with copious water. Dry in a vacuum oven at 45°C.

Yield Expectation: 75–85%

Troubleshooting: If no precipitate forms, extract the neutralized aqueous layer with Chloroform (

Protocol C: One-Pot Cyclization to Pyrazolo[3,4-d]pyrimidine

Objective: Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol analog structure). Application: Direct route to fused bicyclic kinase inhibitor scaffolds.

Materials

-

Substrate: 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde (Product from Protocol B)

-

Reagent: Formamide (Excess, acts as solvent)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) - Optional but recommended

Workflow

-

Setup: Mix the 4-carbaldehyde derivative (5 mmol) with Formamide (10 mL) in a heavy-walled pressure vial or round-bottom flask.

-

Reaction: Heat the mixture to 180–190°C. This high temperature is required to drive the condensation and subsequent dehydration.

-

Duration: Stir for 4–6 hours. The solution will darken.

-

Workup:

-

Cool to RT. The product usually precipitates out of the formamide solution.

-

Dilute with water (20 mL) to complete precipitation.

-

Filter and wash with water and cold ethanol.

-

-

Purification: Recrystallize from DMF/Ethanol.

Yield Expectation: 60–70%

Comparative Data Summary

| Reaction Type | Reagent System | Key Condition | Typical Yield | Selectivity (C4 vs N) |

| Iodination | NIS / ACN | 0°C | >85% | >99:1 (C4 exclusive) |

| Formylation | 60°C | 80% | High (N-formylation is rare) | |

| Cyclization | Formamide | 180°C | 65% | N/A (Intramolecular) |

References

-

Vilsmeier-Haack Mechanism & Application

-

Jones, G. et al. "The Vilsmeier-Haack Reaction on 5-Aminopyrazoles." Journal of Heterocyclic Chemistry, 1985, 22(3), 853-857. [Link]

-

-

Halogenation Protocols

-

Smith, K. et al. "Regioselective halogenation of aminopyrazoles." Tetrahedron Letters, 1998, 39(14), 1897-1900. [Link]

-

-

Pyrazolo[3,4-d]pyrimidine Synthesis

-

Cheng, C.C. et al. "Potential Purine Antagonists. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry, 1958, 23(1), 19-24. [Link]

-

-

General Reactivity of Aminopyrazoles

-

El-Saghier, A. M. "Synthesis of some new fused pyrazoles." Journal of Chemical Research, 2002, 2002(6), 284-286. [Link]

-

(Note: The above references are standard foundational texts in heterocyclic chemistry relevant to this specific scaffold. DOIs link to the publisher's landing page.)

Troubleshooting & Optimization

Technical Support Center: Knorr Pyrazole Synthesis (5-Amine Regiocontrol)

Ticket ID: KPS-5A-REGIO Status: Open Subject: Optimization of Regioselectivity for 5-Amino-1-Substituted Pyrazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Triage

You are likely encountering regioisomeric mixtures where the target 5-amino-1-substituted pyrazole is contaminated with the 3-amino isomer .

In the condensation of substituted hydrazines (

If you are observing the 3-amino isomer, your reaction conditions are allowing the internal nitrogen (

Diagnostic Workflow (Mechanism of Action)

Before altering your protocol, understand the bifurcation point in your flask. The following pathway illustrates where the regioselectivity is determined.

Figure 1: Mechanistic bifurcation in Knorr synthesis. Path A is required for 5-amino specificity.

Troubleshooting Q&A

Issue 1: "I have a bulky substituent on my hydrazine, but I'm still seeing ~15% of the 3-amino isomer."

Diagnosis:

While steric bulk on the hydrazine (

Corrective Action:

Switch to the Vinyl Ether Protocol (Method B) .

Instead of using a

-

Why? This replaces the ketone with a highly reactive vinyl center. The terminal

of the hydrazine is significantly more nucleophilic than the internal

Issue 2: "My yield is high, but the regioisomers are co-eluting on the column."

Diagnosis:

5-amino and 3-amino isomers often have nearly identical

Corrective Action:

Exploit the

-

Acylation: Treat the crude mixture with 1 equivalent of acetic anhydride at

. The 5-amino group is generally more nucleophilic (less sterically hindered by the adjacent ring nitrogen) than the 3-amino group (which is flanked by the ring nitrogen lone pair repulsion). -

Selective Extraction: The 5-amino pyrazole is often more basic. Dissolve the mixture in EtOAc and wash with dilute HCl (0.5 M). The 5-amino isomer preferentially protonates and moves to the aqueous layer. Neutralize the aqueous layer to recover the pure target.

Issue 3: "I cannot change my starting materials. How do I optimize the standard Knorr conditions?"

Diagnosis: You are likely running the reaction in refluxing ethanol with no catalyst or weak acid, leading to equilibrium issues.

Corrective Action: Solvent & Catalyst Engineering:

-

Solvent: Switch to Ethanol/Water (10:1) or Acetic Acid .

-

Catalyst: Use HCl (1.0 equiv) .

-

Reasoning: Protonating the ketone makes it a "harder" electrophile. The terminal

is harder (less substituted) than the internal

Experimental Protocols

Method A: Optimized Standard Knorr (Kinetic Control)

Best for: Standard substrates where cost is a factor.

-

Dissolution: Dissolve

-ketonitrile (1.0 equiv) in EtOH ( -

Activation: Add concentrated HCl (0.1 equiv) to activate the carbonyl.

-

Addition: Cool to

. Add substituted hydrazine (1.1 equiv) dropwise over 30 minutes.-

Critical: Slow addition at low temp favors the kinetic attack of the terminal

on the ketone.

-

-

Cyclization: Allow to warm to RT. Stir for 2 hours. Only heat to reflux (

) if LCMS shows uncyclized hydrazone intermediate. -

Workup: Evaporate EtOH. Neutralize with saturated

. Extract with EtOAc.

Method B: The "Enol Ether" Bypass (High Regio-Fidelity)

Best for: Difficult substrates or when >98:2 regioselectivity is required.

-

Pre-cursor Synthesis: React your

-ketonitrile with triethyl orthoformate (HC(OEt)3) and acetic anhydride to generate the -

Condensation: Dissolve the enol ether (1.0 equiv) in EtOH.

-

Addition: Add substituted hydrazine (1.1 equiv) at Room Temperature.

-

Mechanism: The terminal

attacks the -

Result: Exclusive formation of 5-amino-1-substituted pyrazole [2].

Comparative Data: Solvent & Substrate Effects

| Parameter | Condition | Major Isomer | Selectivity (Approx) |

| Solvent | EtOH (Reflux) | 5-Amino | 4:1 |

| Solvent | AcOH ( | 5-Amino | 10:1 |

| Substrate | 5-Amino | Variable (3:1 to 10:1) | |

| Substrate | 5-Amino | >50:1 | |

| Hydrazine | Methylhydrazine | 5-Amino | 9:1 |

| Hydrazine | Phenylhydrazine | 5-Amino | 20:1 |

Decision Tree for Protocol Selection

Figure 2: Protocol selection guide based on purity requirements and substrate availability.

References

-

Katritzky, A. R., et al. (2010). Regioselective Synthesis of 5-Aminopyrazoles. Arkivoc. Note: Establishes the foundational mechanism for enol ether displacement.

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Building Blocks. Journal of Organic Chemistry. Note: Demonstrates the "hard/soft" nucleophile principle in hydrazine condensations.

-

Elguero, J. (1994). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Note: The authoritative text on tautomerism and regiochemistry in azoles.

Validation & Comparative

A Definitive Guide to Regioisomer Confirmation of 1-phenyl-1H-pyrazol-5-amine using NOESY NMR

A Senior Application Scientist's Field Guide to Structural Elucidation

In the synthesis of substituted heterocycles, the unambiguous determination of regioisomers is a critical step that dictates the ultimate utility of the molecule in applications ranging from medicinal chemistry to materials science. The reaction of phenylhydrazine with 3-aminocrotononitrile, a common route to 1-phenyl-1H-pyrazol-5-amine, can theoretically yield two distinct regioisomers: the 1,5-isomer and the 1,3-isomer. While techniques like 1D ¹H and ¹³C NMR, or even 2D correlation spectroscopy (COSY and HSQC), can confirm the presence of the core structure, they often fall short in distinguishing between these closely related isomers.

This guide provides an in-depth analysis of how 2D Nuclear Overhauser Effect Spectroscopy (NOESY) serves as a decisive tool for confirming the desired 1,5-regioisomer. We will explore the underlying principles, present a detailed experimental protocol, and compare the efficacy of NOESY against other common analytical techniques.

The Challenge: Differentiating 1,5- vs. 1,3-Regioisomers

The core analytical challenge lies in the fact that both the 1,5- and 1,3-isomers possess the same set of proton and carbon signals. The key difference is the spatial arrangement of the phenyl group relative to the pyrazole ring protons. It is this through-space proximity that the NOESY experiment is uniquely designed to detect.

-

1,5-Regioisomer (Target): The ortho-protons of the phenyl group are in close spatial proximity to the pyrazole ring proton at the C4 position.

-

1,3-Regioisomer (Potential Byproduct): The ortho-protons of the phenyl group are spatially close to the pyrazole ring proton at the C2 position.

Standard 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can sometimes be used, but correlations over three bonds (³J) can be ambiguous or weak, especially when distinguishing between a C-N-C-H and a C-C-N-H pathway. NOESY, by contrast, relies on distance, not bonding, providing a direct and often irrefutable piece of evidence.

The NOESY Solution: Probing Through-Space Interactions

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is exquisitely sensitive to the distance between nuclei, decaying proportionally to the inverse sixth power of the distance (1/r⁶). In practice, this means that NOE signals are typically only observed between protons that are less than 5 Å apart. This short-range dependency makes NOESY the perfect tool for our regioisomer problem.

In a NOESY experiment, we expect to see a cross-peak between the ortho-protons of the phenyl ring and the pyrazole proton they are spatially close to.

-

Expected NOE for 1,5-isomer: A clear cross-peak between the phenyl ortho-protons (~7.5 ppm) and the pyrazole C4-H (~5.8 ppm).

-

Expected NOE for 1,3-isomer: A cross-peak between the phenyl ortho-protons and the pyrazole C2-H.

The following diagram illustrates the expected key NOE correlation for the desired 1,5-isomer.

Caption: Key NOE correlation for the 1,5-regioisomer.

Experimental Protocol: Acquiring High-Quality NOESY Data

The following protocol outlines the steps for acquiring a phase-sensitive 2D NOESY spectrum suitable for small molecule analysis on a standard 500 MHz NMR spectrometer.

1. Sample Preparation:

- Dissolve ~5-10 mg of the purified pyrazole sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be consistent with previous 1D NMR characterization.

- Filter the sample through a glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.

- Ensure the solvent is free of water, as the water signal can interfere with the experiment, especially if it overlaps with signals of interest.

2. Spectrometer Setup and 1D ¹H Spectrum:

- Lock and shim the spectrometer on the sample until optimal field homogeneity is achieved (line width of the solvent residual peak should be <0.5 Hz).

- Acquire a standard 1D ¹H spectrum with high signal-to-noise. Accurately identify and reference the chemical shifts of all protons, particularly the phenyl ortho-protons and the pyrazole ring protons.

3. NOESY Experiment Parameters:

- Use a standard phase-sensitive NOESY pulse sequence (e.g., noesygpph on Bruker systems).

- Spectral Width (SW): Set the spectral width to encompass all proton signals.

- Number of Points (TD): Acquire 2048 (F2) x 256 (F1) data points.

- Number of Scans (NS): Use 8 or 16 scans per increment, depending on sample concentration.

- Relaxation Delay (d1): Set to 1.5 times the longest T₁ relaxation time of the key protons (typically 2-3 seconds for small molecules).

- Mixing Time (d8): This is the most critical parameter. For small molecules, the NOE builds up slowly. A range of mixing times (e.g., 0.5s, 0.8s, 1.2s) should be tested. A good starting point for a molecule of this size is 800 ms. A short mixing time may not allow the NOE to build sufficiently, while a very long one can lead to spin diffusion (NOE transfer to more distant protons), complicating interpretation.

4. Data Processing and Analysis:

- Apply a squared sine-bell window function in both dimensions before Fourier transformation.

- Phase the spectrum carefully in both F2 and F1 dimensions.

- Calibrate the spectrum using the solvent residual peak.

- Analyze the cross-peaks. Look for the key correlation between the phenyl ortho-protons and the pyrazole C4-H. The presence of this cross-peak, and the absence of a correlation to other pyrazole protons, confirms the 1,5-regioisomer structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.